7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone
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Description
7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone is a useful research compound. Its molecular formula is C28H17ClF2O2 and its molecular weight is 458.89. The purity is usually 95%.
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Scientific Research Applications
Applications in Photovoltaic Technology
The compound "7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone" has shown promising applications in the field of photovoltaic technology. Specifically, it has been used as an additive in the electron transport layer (ETL) of phenyl-C61-butyric acid methyl ester (PC61BM) in planar inverted perovskite solar cells (PSCs). The addition of this molecule improves the photovoltaic properties of the solar cells, increasing the power conversion efficiency and the short-circuit current density significantly. This is attributed to the proper lowest unoccupied molecular orbital (LUMO) level and decent electrical conductivity of the compound, demonstrating its potential as a promising additive in photovoltaic applications (Li et al., 2018).
Applications in Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, the compound has been utilized in various chemical reactions and synthesis processes. One notable application is in the synthesis of novel iminopyrimidooxazine and its derivatives, showcasing its versatility as a reactant in creating complex organic molecules. The synthesized compounds possess replaceable groups and react with various nucleophiles, yielding products with potential applications in medicinal chemistry and other fields of organic synthesis (Shivraj et al., 2020).
Applications in Polymer and Material Science
The compound has also found applications in the development of novel copolymers. It has been used in the synthesis of phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which were further copolymerized with styrene. The resulting copolymers exhibit interesting properties, such as variations in decomposition temperatures, suggesting potential uses in material sciences and engineering (Kharas et al., 2016).
Properties
IUPAC Name |
(2Z)-7-(4-chlorophenoxy)-2-[(2,5-difluorophenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17ClF2O2/c29-19-9-12-21(13-10-19)33-25-8-4-7-22-26(17-5-2-1-3-6-17)23(28(32)27(22)25)16-18-15-20(30)11-14-24(18)31/h1-16,26H/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHLHBLBSWIZHT-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)C2=CC5=C(C=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)/C2=C\C5=C(C=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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